molecular formula C6H4BrNS B8763180 2-(2-Bromothiophen-3-yl)acetonitrile

2-(2-Bromothiophen-3-yl)acetonitrile

Cat. No.: B8763180
M. Wt: 202.07 g/mol
InChI Key: OMIQYGIQNSOEIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromothiophen-3-yl)acetonitrile is a useful research compound. Its molecular formula is C6H4BrNS and its molecular weight is 202.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H4BrNS

Molecular Weight

202.07 g/mol

IUPAC Name

2-(2-bromothiophen-3-yl)acetonitrile

InChI

InChI=1S/C6H4BrNS/c7-6-5(1-3-8)2-4-9-6/h2,4H,1H2

InChI Key

OMIQYGIQNSOEIX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1CC#N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Perchloric acid (0.025 mL, 0.28 mmol) was added to a rapidly stirring suspension of N-bromosuccinimide (5.06 g, 28.4 mmol) and 2-(thiophen-3-yl)acetonitrile (3.50 g, 28.4 mmol) in carbon tetrachloride (15 mL). After 4 h at room temperature, the reaction mixture was treated with solid NaHCO3 (100 mg, 1.2 mmol), then filtered and concentrated. The residue was purified by chromatography, eluting with a gradient of 2-15% EtOAc/hexanes to afford pure 2-(2-bromothiophen-3-yl)acetonitrile as a pale green oil (2.44 g, 12.1 mmol, 43% yield). MS (M+H)+ 202/204.
Quantity
5.06 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.025 mL
Type
catalyst
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Three

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